molecular formula C20H22O4 B12608327 2,2',3,3',4,4',5,5'-Octahydro[5,5'-bi-1-benzoxepine]-8,8'-diol CAS No. 651027-25-7

2,2',3,3',4,4',5,5'-Octahydro[5,5'-bi-1-benzoxepine]-8,8'-diol

Katalognummer: B12608327
CAS-Nummer: 651027-25-7
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: TUSRTNHFUXXQIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’,3,3’,4,4’,5,5’-Octahydro[5,5’-bi-1-benzoxepine]-8,8’-diol is a complex organic compound with a unique structure that includes multiple fused rings and hydroxyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,3’,4,4’,5,5’-Octahydro[5,5’-bi-1-benzoxepine]-8,8’-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’,3,3’,4,4’,5,5’-Octahydro[5,5’-bi-1-benzoxepine]-8,8’-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

2,2’,3,3’,4,4’,5,5’-Octahydro[5,5’-bi-1-benzoxepine]-8,8’-diol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2’,3,3’,4,4’,5,5’-Octahydro[5,5’-bi-1-benzoxepine]-8,8’-diol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2’,3,3’,4,4’,5,5’-Octahydro[5,5’-bi-1-benzoxepine]-8,8’-diol is unique due to its specific ring structure and the presence of multiple hydroxyl groups. This gives it distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

651027-25-7

Molekularformel

C20H22O4

Molekulargewicht

326.4 g/mol

IUPAC-Name

5-(8-hydroxy-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2,3,4,5-tetrahydro-1-benzoxepin-8-ol

InChI

InChI=1S/C20H22O4/c21-13-5-7-17-15(3-1-9-23-19(17)11-13)16-4-2-10-24-20-12-14(22)6-8-18(16)20/h5-8,11-12,15-16,21-22H,1-4,9-10H2

InChI-Schlüssel

TUSRTNHFUXXQIR-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2=C(C=C(C=C2)O)OC1)C3CCCOC4=C3C=CC(=C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.